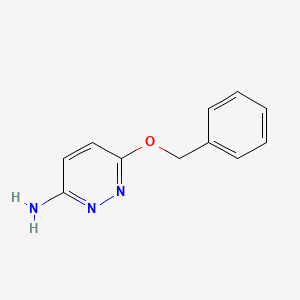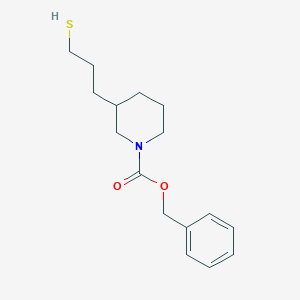
3-(1-benzylpiperidin-2-yl)-N-isopropylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 3-(1-benzylpiperidin-2-yl)-N-isopropylpropan-1-amine involves several stepsThe reaction conditions typically involve the use of reagents such as hydrogenation catalysts, cyclization agents, and amination reagents . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine: Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as in the treatment of neurological disorders and as analgesics.
Mechanism of Action
The mechanism of action of 3-(1-benzylpiperidin-2-yl)-N-isopropylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
3-(1-Benzylpiperidin-2-yl)-N-isopropylpropan-1-amine can be compared with other similar compounds, such as:
2-Benzylpiperidine: This compound has a similar piperidine core but lacks the isopropyl group, leading to different chemical and biological properties.
Methylphenidate: A well-known stimulant used in the treatment of ADHD, which also contains a piperidine ring but with different substituents.
Ethylphenidate: Another stimulant similar to methylphenidate but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
Molecular Formula |
C18H30N2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-2-yl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C18H30N2/c1-16(2)19-13-8-12-18-11-6-7-14-20(18)15-17-9-4-3-5-10-17/h3-5,9-10,16,18-19H,6-8,11-15H2,1-2H3 |
InChI Key |
CQURXKNZWAMPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)







![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)





